3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid
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Overview
Description
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features a unique combination of a thiazolidine ring and a benzo-dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Benzo-dioxin Moiety: Starting from 2,3-dihydroxybenzoic acid, the benzo-dioxin ring is formed through alkylation of the phenolic hydroxyl groups, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Sulfonylation: The benzo-dioxin derivative is then sulfonylated using sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Thiazolidine Ring Formation: The final step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thioamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds share the benzo-dioxin moiety and have shown potent antibacterial activity.
4-[5-(2,3-Dihydrobenzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]benzenesulfonamide: This compound has a similar sulfonyl group and has been studied for its biological activity.
Uniqueness
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is unique due to the combination of its thiazolidine ring and benzo-dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO6S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO6S2/c14-12(15)9-6-20-7-13(9)21(16,17)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,15) |
InChI Key |
CJFSKQWWUSYABE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CSCC3C(=O)O |
Origin of Product |
United States |
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